Potassium [1,1'-biphenyl]-4-yltrifluoroborate
Description
Properties
Molecular Formula |
C12H9BF3K |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
potassium;trifluoro-(4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
InChI Key |
GTDPOHCCLUGUHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Borylation of 4-Bromobiphenyl
This method utilizes nickel-mediated boron transfer, optimized for efficiency and scalability:
- Reagents : 4-Bromo-1,1'-biphenyl, bis-boronic acid (BBA), NiCl₂(dppp) catalyst, DIPEA base.
- Conditions : Ethanol solvent at 80°C under inert atmosphere.
- Procedure :
- Combine 4-bromobiphenyl (3 mmol) with BBA (1.5 equiv), NiCl₂(dppp) (1 mol%), and DIPEA (3 equiv).
- Reflux for 24 hours.
- Quench with aqueous KHF₂ to precipitate the potassium trifluoroborate salt.
- Yield : 85–92% after purification.
Key advantages include compatibility with sensitive functional groups and avoidance of harsh reaction conditions. The nickel catalyst facilitates selective boron insertion at the aryl bromide position.
Grignard-Based Boron Trifluoride Trapping
An alternative approach employs Grignard reagents to generate the biphenyl-boron intermediate:
- Reagents : 4-Bromobiphenyl, Mg turnings, BF₃·OEt₂, KHF₂.
- Conditions : Tetrahydrofuran (THF) solvent at 0°C to room temperature.
- Procedure :
- Prepare 4-biphenylmagnesium bromide via Mg insertion into 4-bromobiphenyl.
- Add BF₃·OEt₂ (1.2 equiv) dropwise to the Grignard solution.
- Stir for 2 hours, then treat with KHF₂ aqueous solution.
- Yield : 78–84% after recrystallization.
This method is advantageous for large-scale synthesis but requires stringent moisture control to prevent boronic acid decomposition.
Physicochemical Properties
Critical data for quality control and reaction design:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₉BF₃K |
| Molecular weight | 260.11 g/mol |
| SMILES | B-(F)(F)F.[K+] |
| InChIKey | GTDPOHCCLUGUHI-UHFFFAOYSA-N |
| Stability | Air-stable for >6 months at 2–8°C |
Analytical Validation
- Purity : ≥98% by ¹H NMR and HPLC.
- Byproducts : Trace biphenyl (<0.5%) from protodeboronation, mitigated by optimized quenching protocols.
- Scalability : Both methods demonstrate reproducible yields at 100-g scale.
Chemical Reactions Analysis
Types of Reactions
Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium [1,1'-biphenyl]-4-yltrifluoroborate is a chemical compound with several applications in scientific research, particularly in organic chemistry. It is used as a reagent in various chemical reactions, such as nickel-catalyzed borylation and ruthenium-catalyzed C–H bond arylations . It is also used in the synthesis of nitrogen-containing products .
Scientific Research Applications
General Information: this compound, also known as this compound, is a chemical compound with the CAS No. 705254-31-5 .
Use as a Reagent: this compound is used as a reagent in chemical reactions . For example, it can be used in General procedure B with NOBF4 to improve the scope of a reaction .
Nickel-Catalyzed Borylation: Potassium trifluoroborate salts can be produced via nickel-catalyzed borylation of aryl and heteroaryl halides and pseudo-halides using tetrahydroxydiboron . In one procedure, the reaction of 4-bromoanisole with tetrahydroxydiboron, NiCl2(dppp), PPh3, and DIPEA in degassed ethanol, followed by aqueous KHF2 addition, yielded potassium trifluoro(4-methoxyphenyl)borate .
Ruthenium-Catalyzed C–H Bond Arylations: this compound can be used as a coupling partner in ruthenium-catalyzed C–H bond arylations . This reaction displays high functional group tolerance and uses readily available boronic acid and potassium aryltrifluoroborate derivatives .
Synthesis of Nitrogen-Containing Products: this compound can be used in the synthesis of nitrogen-containing products . For example, the nitrosation of potassium [1,1′-biphenyl]-4-yltrifluoroborate can be optimized using a variety of solvents, additives, nitrosating agents, and temperatures . The one-pot reaction of a trifluoroborate with NOBF4 followed by addition of NaBH4 afforded the corresponding azoxy product in 87% overall yield .
Improving Reaction Scope
To improve the scope of a reaction, the nitrosation of potassium [1,1′-biphenyl]-4-yltrifluoroborate was optimized using a variety of solvents, additives, nitrosating agents, and temperatures .
Production of Potassium Trifluoro(4-methoxyphenyl)borate
The reaction of 4-bromoanisole (3 mmol) with tetrahydroxydiboron (1.5 equiv), 1 mol % of NiCl2(dppp), 2 mol % of PPh3, and 3 equivalents of DIPEA in 10 mL of degassed ethanol at 80 °C, followed by aqueous KHF2 addition, yielded potassium trifluoro(4-methoxyphenyl)borate .
Synthesis of Azoxy Product
Mechanism of Action
The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of potassium [1,1'-biphenyl]-4-yltrifluoroborate, highlighting differences in substituents, molecular weights, and reactivity:
Key Comparative Insights
- Reactivity in Cross-Coupling : The parent compound (705254-31-5) outperforms its 2-biphenyl isomer (1456913-20-4) due to reduced steric hindrance at the 4-position . Chloro-substituted derivatives (e.g., 4-chlorophenyltrifluoroborate) exhibit higher electrophilicity, accelerating Suzuki reactions .
- Solubility and Stability : The 4'-hydroxy derivative (1015082-75-3) shows improved solubility in polar solvents but requires protection during acidic or oxidative reactions . In contrast, the morpholine-carbonyl analog (297.12 g/mol) balances solubility and stability via its hybrid electron effects .
- Functionalization Potential: Complex derivatives, such as the triazadodecyl-substituted compound (622.54 g/mol), are tailored for niche applications like peptide conjugation, albeit with synthetic challenges due to steric bulk .
Nitrosation Behavior
The parent compound reacts efficiently with nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile, yielding 90% nitroso product without significant oxidation byproducts. This contrasts with analogs like 4-chlorophenyltrifluoroborate, where electron-withdrawing groups promote faster nitrosation but risk over-oxidation to nitro derivatives .
Biological Activity
Potassium [1,1'-biphenyl]-4-yltrifluoroborate (CAS No. 705254-31-5) is a boron-containing compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₂H₉BF₃K
- Molecular Weight : 260.10 g/mol
- Structure : The compound features a biphenyl structure with a trifluoroborate group, which enhances its reactivity in various chemical reactions.
This compound acts primarily as a reactant in organic synthesis rather than exhibiting direct biological activity. Its utility arises from its ability to participate in cross-coupling reactions , serving as a versatile precursor for the synthesis of various organic compounds. This includes the formation of nitroso derivatives through nitrosation reactions, which can be optimized for higher yields under specific conditions .
1. Nitrosation Reactions
Research has demonstrated the successful nitrosation of this compound using sodium nitrite. This reaction has been optimized to yield high percentages of nitrosated products, which are valuable in medicinal chemistry for developing nitrogen-containing pharmaceuticals .
2. Alkynyation and Functionalization
The compound has also been employed in alkynylation reactions, showcasing its ability to modify thiols selectively. This functionalization is crucial for synthesizing complex molecules that may have therapeutic applications .
Case Study 1: Synthesis of Nitroso Derivatives
In a study investigating the nitrosation process, this compound was subjected to various solvents and conditions to optimize yield. The results indicated that using specific nitrite salts at elevated temperatures could produce desired products with yields exceeding 88% .
| Solvent | Nitrite Salt | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Heptane:Water | NaNO₂ | 50 | 89 |
| Ethanol | KNO₂ | 60 | 88 |
| Acetonitrile | NaNO₂ | 40 | 85 |
Case Study 2: Cross-Coupling Reactions
Another study highlighted the use of this compound in nickel-catalyzed borylation reactions. The compound demonstrated high functional group tolerance and was effective in coupling with various aryl halides, leading to the formation of complex organic molecules that could serve as precursors for pharmaceuticals .
Toxicity and Safety
While this compound is generally regarded as safe for laboratory use when handled properly, it does carry some hazard warnings. It is classified with precautionary statements regarding skin and eye irritation, emphasizing the need for appropriate safety measures during handling .
Q & A
Q. What are effective synthetic routes for Potassium [1,1'-biphenyl]-4-yltrifluoroborate?
The compound can be synthesized via nickel-catalyzed borylation of 4-bromo-1,1'-biphenyl using NiCl₂(dppp) (1 mol%), PPh₃ (2 mol%), and tetrahydroxydiboron (1.5 equiv) in ethanol at room temperature for 6 hours, yielding 90% isolated product. Key steps include DIPEA as a base and dichloromethane extraction for purification. Characterization via ¹H, ¹³C, ¹⁹F, and ¹¹B NMR confirms structure and purity .
Q. How is NMR spectroscopy utilized to characterize this compound?
NMR spectra provide critical structural validation:
- ¹H NMR (DMSO-d₆): Peaks at δ 7.60 (d, J = 7.8 Hz, 2H), 7.45–7.40 (m, 6H), 7.29 (t, J = 7.3 Hz, 1H) correspond to biphenyl protons.
- ¹¹B NMR : A singlet at δ 2.8 confirms the trifluoroborate group.
- ¹⁹F NMR : A peak at δ –139.0 verifies the BF₃⁻ moiety. These data ensure structural integrity and reaction completion .
Q. What purification techniques are recommended post-synthesis?
After reactions like nitrosation, filtration through silica gel plugs effectively removes impurities. For synthesis, dichloromethane extraction followed by solvent evaporation yields high-purity solids. Prolonged reaction times should be avoided to prevent oxidation byproducts .
Q. What are common side reactions during synthesis, and how are they mitigated?
Protodeboronation (loss of the BF₃⁻ group) is a major side reaction, especially under acidic conditions. Using nitrosonium tetrafluoroborate (1.03 equiv) in acetonitrile at RT minimizes this issue. Strict stoichiometric control and avoiding excess reagents are critical .
Advanced Research Questions
Q. How can nitrosation reactions be optimized to avoid competing pathways?
Nitrosonium tetrafluoroborate (NOBF₄) in CH₃CN (0.2 M) at RT achieves 90% yield of nitroso products. Alternative nitrosating agents (e.g., KNO₂, AgNO₂) or acid additives (e.g., HCl, H₂SO₄) lead to protodeboronation. Visual monitoring (slurry → green solution) indicates reaction progress. Excess NOBF₄ causes nitroso-to-nitro oxidation, requiring precise stoichiometry .
Q. How do biphenyl substituents influence cross-coupling reactivity?
Substituents like vinyl or methoxy groups (e.g., in derivatives such as Potassium (E)-(2-([1,1'-biphenyl]-4-yl)vinyl)trifluoroborate) alter electronic density, affecting oxidative addition in Suzuki-Miyaura couplings. Electron-withdrawing groups enhance electrophilicity, while bulky substituents may sterically hinder catalyst access .
Q. What computational methods predict electronic and structural properties?
Density Functional Theory (DFT) studies on biphenyl derivatives (e.g., organotellurium analogs) reveal frontier molecular orbitals and charge distribution. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···π, halogen bonds) in crystal structures, guiding reactivity predictions .
Q. How does crystal packing affect physicochemical behavior?
Crystal structures analyzed via X-ray diffraction (e.g., dimethyl 4′-bromo-biphenyl derivatives) show how π-π stacking and hydrogen bonding influence melting points, solubility, and stability. Such data inform solvent selection for recrystallization and reaction design .
Q. What mechanistic insights exist for nickel-catalyzed borylation?
The NiCl₂(dppp)/PPh₃ system facilitates oxidative addition of aryl halides to Ni(0), followed by transmetallation with tetrahydroxydiboron. DIPEA likely stabilizes intermediates via coordination. Kinetic studies suggest rate-limiting reductive elimination, supported by isotopic labeling .
Q. How to resolve contradictory NMR data in reaction mixtures?
Multi-nuclear NMR (¹¹B, ¹⁹F) distinguishes trifluoroborate degradation products (e.g., BF₃⁻ → B(OH)₃). For nitrosation, monitoring ¹H NMR shifts (e.g., aromatic proton downfield shifts) and ¹⁹F signal integrity confirms product formation versus side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
